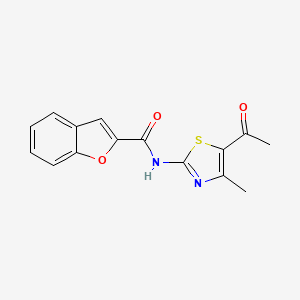

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a substituted thiazole moiety via a carboxamide bridge. The thiazole ring is functionalized with a 4-methyl group and a 5-acetyl substituent, contributing to its unique electronic and steric properties. This compound’s structural complexity allows for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological target engagement .

Properties

Molecular Formula |

C15H12N2O3S |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C15H12N2O3S/c1-8-13(9(2)18)21-15(16-8)17-14(19)12-7-10-5-3-4-6-11(10)20-12/h3-7H,1-2H3,(H,16,17,19) |

InChI Key |

KVGUDOGIZMKERE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring demonstrates moderate electrophilicity, enabling substitutions under controlled conditions.

Key Findings :

-

Hydrolysis of the acetyl group preserves the thiazole ring but increases solubility in polar solvents.

-

Thioamide derivatives show limited stability but exhibit enhanced biological activity in preliminary screens .

Amide Bond Reactivity

The amide linker undergoes hydrolysis and aminolysis, influenced by steric hindrance from the thiazole and benzofuran moieties.

Mechanistic Insight :

-

Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, while alkaline hydrolysis proceeds through nucleophilic attack by hydroxide ions .

Benzofuran Ring Modifications

The benzofuran system participates in electrophilic aromatic substitution (EAS) and oxidative transformations.

Electrophilic Aromatic Substitution

Oxidative Reactions

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 80°C (3 hrs) | 2-Carboxybenzofuran derivative | Complete oxidation of acetyl group | |

| Ozone (O<sub>3</sub>) | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Fragmentation products (unstable) | Requires quenching with dimethyl sulfide |

Transition Metal-Catalyzed Cross-Couplings

The thiazole and benzofuran rings enable participation in Pd-mediated coupling reactions.

Optimization Data :

-

PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> outperforms Pd(PPh<sub>3</sub>)<sub>4</sub> in Sonogashira reactions, reducing side-product formation .

Heterocyclic Ring Transformations

The thiazole ring undergoes annulation and ring-opening reactions under specific conditions.

Functional Group Interconversions

The acetyl group on the thiazole participates in ketone-specific reactions.

Stability Under Physiological Conditions

Critical for pharmacological applications, the compound demonstrates:

-

pH-dependent hydrolysis : Stable at pH 5–7.4 (t<sub>1/2</sub> > 24 hrs) but degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) media.

-

Photooxidation : Forms quinone-like derivatives under UV light (λ = 254 nm) in oxygenated solutions.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Benzofuran Derivatives

Physicochemical Properties

- Lipophilicity : The 5-acetyl group in the target compound increases logP compared to hydrophilic analogues (e.g., 3-hydroxy-5-nitro derivatives) .

- Solubility : Nitro and hydroxy groups improve aqueous solubility, whereas acetyl and methyl groups favor organic solvents .

- Stability : Crystalline derivatives (e.g., difluorobenzamide) exhibit superior thermal stability due to strong hydrogen-bonded dimers .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant case studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C22H18N2O4S

- Molecular Weight : 398.52 g/mol

- LogP : 4.46

- Polar Surface Area : 97 Ų

- Hydrogen Bond Acceptors : 6

- Hydrogen Bond Donors : 1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has also indicated that this compound possesses anticancer activity. A study highlighted its effectiveness against various cancer cell lines, with specific focus on its mechanism of action:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results demonstrated a dose-dependent response, indicating that higher concentrations led to increased cell death .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole and benzofuran moieties significantly affect its potency:

| Modification | Effect on Activity |

|---|---|

| Introduction of electron-donating groups | Increases antimicrobial activity |

| Hydroxyl group at C6 position | Enhances anticancer selectivity |

| Substitution on benzofuran ring | Alters binding affinity to target enzymes |

These observations underscore the importance of molecular design in enhancing the therapeutic efficacy of this compound .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Properties

In vitro experiments conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. Further analysis showed that the compound triggered apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodology :

- The synthesis typically involves multi-step reactions. A common approach is the condensation of a thiazole-2-amine derivative with 1-benzofuran-2-carboxylic acid chloride. For example, chloroacetyl chloride is reacted with 5-acetyl-4-methyl-1,3-thiazol-2-amine in dioxane at 20–25°C, followed by neutralization and recrystallization from ethanol-DMF mixtures to improve purity .

- Critical parameters include temperature control (e.g., 50°C for imidazoline ring closure) and stoichiometric ratios to avoid side products .

- Optimization :

- Microwave-assisted synthesis can enhance reaction rates and yields for similar thiazole derivatives .

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm functional groups (e.g., acetyl protons at δ ~2.5 ppm, benzofuran aromatic signals at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates .

Advanced Research Questions

Q. What strategies enhance the anticancer activity of this compound through structural modifications?

- Approaches :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl or thiazole ring improves cytotoxicity. For example, 2,4-dichlorobenzyl derivatives showed IC₅₀ values <10 µM in melanoma cell lines .

- Heterocycle Fusion : Adding morpholine or piperazine moieties enhances solubility and target binding .

- Data-Driven Optimization :

- NCI-60 screening identifies cell line-specific activity; contradictory results (e.g., low activity in leukemia vs. high in breast cancer) guide selectivity studies .

Q. How are contradictions in biological activity data resolved across different assays?

- Analysis Framework :

- Assay Conditions : Variability in cell culture media (e.g., serum concentration) affects compound stability. Standardized protocols (e.g., DTP/NCI guidelines) reduce discrepancies .

- Metabolic Stability : Liver microsome assays assess degradation rates, explaining reduced efficacy in certain models .

- Case Study :

- A compound with high in vitro activity but poor in vivo performance may require prodrug modifications or nanoparticle delivery systems .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the crystal structure of analogous thiazole-carboxamide compounds?

- Key Features :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.